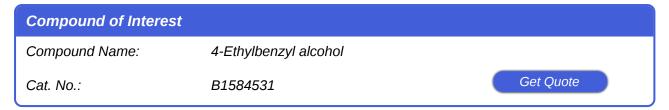


An In-depth Technical Guide to (4-Ethylphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-ethylphenyl)methanol, commonly known as **4-ethylbenzyl alcohol**. It includes its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its safety information.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for **4-ethylbenzyl alcohol** is (4-ethylphenyl)methanol[1]. It is classified as an aromatic primary alcohol and a member of the benzyl alcohols group[1].

Synonyms: **4-Ethylbenzyl alcohol**, p-Ethylbenzyl alcohol, Benzenemethanol, 4-ethyl-[2] CAS Number: 768-59-2[2] Molecular Formula: C₉H₁₂O[2]

The key physicochemical properties of (4-ethylphenyl)methanol are summarized in the table below.

Table 1: Physicochemical Properties of (4-Ethylphenyl)methanol



Property	Value	Source(s)
Molecular Weight	136.19 g/mol	[2]
Physical State	Colorless to pale yellow liquid at 20°C	[2][3]
Density	1.028 g/mL at 25°C	[2]
Boiling Point	115-117°C at 9 mmHg	[2]
Refractive Index	1.5260-1.5290 at 20°C	[4]
Flash Point	104.4°C (220°F)	[3]
pKa (Predicted)	14.48 ± 0.10	[2][3]
LogP	2.27	[3]

Note: Some databases erroneously report a melting point of 85-86.5°C. However, leading chemical suppliers confirm its physical state as a liquid at room temperature, indicating the reported melting point is likely incorrect.

Table 2: Safety Information for (4-Ethylphenyl)methanol

Identifier	Information	Source(s)
GHS Pictogram	Warning	
Hazard Statements	H315: Causes skin irritationH319: Causes serious eye irritation	[1]
Precautionary Statements	P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362	[1]

Experimental Protocols

Foundational & Exploratory





Detailed methodologies for the synthesis and analysis of (4-ethylphenyl)methanol are provided below.

This protocol describes the synthesis of (4-ethylphenyl)methanol by the reduction of 4-ethylbenzaldehyde using sodium borohydride. This method is a standard and efficient way to produce primary alcohols from aldehydes.

Materials:

- 4-Ethylbenzaldehyde
- Sodium borohydride (NaBH₄)
- Anhydrous Ethanol (EtOH)
- 1 M Hydrochloric Acid (HCl)
- · Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer and stir bar, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzaldehyde (1 equivalent) in anhydrous ethanol.
- Reagent Addition: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.



- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases.
- Workup:
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - Add water to the residue and extract the aqueous mixture three times with diethyl ether or ethyl acetate.
 - Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude (4-ethylphenyl)methanol.
- Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel.

This protocol outlines a reverse-phase HPLC method for the analysis of (4-ethylphenyl)methanol.

Instrumentation and Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)
- (4-Ethylphenyl)methanol standard



Volumetric flasks, pipettes, syringes, and 0.45 μm syringe filters.

Procedure:

- · Mobile Phase Preparation:
 - Prepare Mobile Phase A: Water with 0.1% phosphoric acid.
 - Prepare Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
 - Degas both mobile phases using sonication or vacuum filtration.
- Standard Solution Preparation: Prepare a stock solution of (4-ethylphenyl)methanol in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 μg/mL).
- Sample Preparation: Dilute the sample containing (4-ethylphenyl)methanol with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Mobile Phase: Isocratic elution with a mixture such as 60:40 Acetonitrile:Water (with 0.1% acid). The exact ratio may need to be optimized.
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 30°C
 - Detection Wavelength: 220 nm
- Analysis: Inject the standard solutions to establish a calibration curve. Inject the prepared sample and determine the concentration of (4-ethylphenyl)methanol by comparing its peak area to the calibration curve.



Visualized Workflows

The following diagrams illustrate the synthesis and analysis workflows described in the experimental protocols.



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Caption: Workflow for the synthesis of (4-ethylphenyl)methanol.



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Caption: Workflow for the HPLC analysis of (4-ethylphenyl)methanol.



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